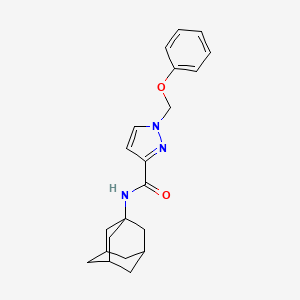![molecular formula C13H14N4O3 B10949573 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B10949573.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-nitrobenzamide is a chemical compound with an intriguing structure. Let’s break it down:
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]: This part of the compound consists of a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) attached to an ethyl group.
3-nitrobenzamide: The benzamide portion contains a benzene ring with a nitro group (-NO₂) and an amide functional group (-CONH₂).
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the pyrazole ring or benzamide moiety.
Oxidation: Oxidation of the pyrazole ring or the ethyl group.
Common reagents and conditions depend on the specific reaction, but typical reagents include reducing agents (e.g., hydrogen gas, metal hydrides), nucleophiles, and oxidizing agents.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-nitrobenzamide’s applications span several fields:
Medicinal Chemistry: It could serve as a potential drug candidate due to its unique structure.
Biological Studies: Researchers might explore its interactions with enzymes or receptors.
Industry: It could find use in organic synthesis or materials science.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
While direct comparisons are challenging without specific analogs, we can highlight its uniqueness based on the combination of pyrazole, nitrobenzamide, and ethyl groups.
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C13H14N4O3/c1-2-16-7-6-11(15-16)9-14-13(18)10-4-3-5-12(8-10)17(19)20/h3-8H,2,9H2,1H3,(H,14,18) |
InChI Key |
CIJYGTCWSWWQID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({4-[(2-bromophenoxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10949490.png)
![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10949498.png)
![5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10949513.png)
![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10949515.png)
![2-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-cyclohexylhydrazinecarbothioamide](/img/structure/B10949520.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10949531.png)
![1-methyl-N-(2-methylpropyl)-4-[({3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10949537.png)
![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10949541.png)
![N-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonothioyl}hexanamide](/img/structure/B10949547.png)
![2-(4-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10949553.png)
![{5-[(4-chlorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10949555.png)
![2-(4-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole](/img/structure/B10949565.png)
![6-bromo-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949574.png)

